S-phenyl benzenecarbothioate
Overview
Description
S-phenyl benzenecarbothioate: is an organic compound with the molecular formula C₁₃H₁₀OS. It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group and an aromatic ring. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various chemical processes and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carboxylic Acids and Thiols: One common method for preparing S-phenyl benzenecarbothioate involves the reaction of carboxylic acids with thiols in the presence of coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU).
Mixed Anhydrides: Another efficient method involves the use of mixed anhydrides and active titanium (IV) salts.
Industrial Production Methods: Industrial production of this compound often utilizes large-scale coupling reactions with optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-phenyl benzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Alkylated or arylated thioesters.
Scientific Research Applications
Chemistry: S-phenyl benzenecarbothioate is used as an intermediate in organic synthesis, particularly in the preparation of other thioesters and sulfur-containing compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving thioesters. It serves as a model compound for investigating the role of thioesters in metabolic pathways and enzyme kinetics.
Medicine: This compound has potential applications in medicinal chemistry, where it is explored for its ability to interact with biological targets. It is used in the design and synthesis of novel therapeutic agents, particularly those targeting enzymes and proteins involved in disease processes.
Industry: this compound is utilized in the production of specialty chemicals, including photoinitiators for ultraviolet curing applications. It is also employed in the manufacture of polymers and coatings with enhanced properties .
Mechanism of Action
The mechanism of action of S-phenyl benzenecarbothioate involves its interaction with nucleophiles and electrophiles through its thioester functional group. The sulfur atom in the thioester can act as a nucleophile, participating in various substitution and addition reactions. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
- S-phenyl thiobenzoate
- Phenyl (phenylsulfanyl)methanone
- Thiobenzoic acid S-phenyl ester
Uniqueness: S-phenyl benzenecarbothioate is unique due to its specific combination of a phenyl group and a thioester functional group. This combination imparts distinct reactivity and chemical properties, making it valuable in various synthetic and industrial applications. Compared to similar compounds, this compound offers a balance of stability and reactivity, allowing for versatile use in chemical reactions and processes .
Properties
IUPAC Name |
S-phenyl benzenecarbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQYDZJGTXAFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237015 | |
Record name | Benzoic acid, thio-, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884-09-3 | |
Record name | Benzenecarbothioic acid, S-phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, thio-, S-phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC100976 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, thio-, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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